tetradeuterioazanium;2,2,2-trideuterioacetate
Overview
Description
tetradeuterioazanium;2,2,2-trideuterioacetate is a deuterium-labeled compound, where the hydrogen atoms in ammonium acetate are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
tetradeuterioazanium;2,2,2-trideuterioacetate can be synthesized by reacting deuterium-labeled ammonia (ND4) with deuterium-labeled acetic acid (CD3COOH). The reaction typically occurs under controlled conditions to ensure the complete substitution of hydrogen with deuterium. The general reaction is as follows: [ \text{ND}_4^+ + \text{CD}_3\text{COO}^- \rightarrow \text{ND}_4\text{CD}_3\text{COO} ]
Industrial Production Methods
Industrial production of ammonium-d4 acetate-d3 involves large-scale synthesis using deuterium gas and deuterated acetic acid. The process requires specialized equipment to handle deuterium and ensure high isotopic purity. The final product is then purified through crystallization and other separation techniques to achieve the desired isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
tetradeuterioazanium;2,2,2-trideuterioacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The deuterium atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although the presence of deuterium may alter the reaction kinetics compared to its non-deuterated counterpart.
Acid-base reactions: As an ammonium salt, it can participate in acid-base reactions, acting as a weak acid or base depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in reactions with ammonium-d4 acetate-d3 include strong acids and bases, oxidizing agents, and nucleophiles. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway and product formation.
Major Products Formed
The major products formed from reactions involving ammonium-d4 acetate-d3 depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield deuterium-labeled derivatives, while oxidation reactions may produce deuterated carbonyl compounds.
Scientific Research Applications
tetradeuterioazanium;2,2,2-trideuterioacetate is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various fields:
Chemistry: It is used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: In pharmaceutical research, it is used to study drug metabolism and pharmacokinetics.
Industry: It is utilized in the development of deuterated drugs and other specialized chemical products.
Mechanism of Action
The mechanism of action of ammonium-d4 acetate-d3 involves its participation in chemical reactions as a deuterium-labeled analog of ammonium acetate. The presence of deuterium affects the reaction kinetics and pathways, providing valuable insights into reaction mechanisms and molecular interactions. The compound’s molecular targets and pathways depend on the specific application and experimental conditions.
Comparison with Similar Compounds
Similar Compounds
Ammonium acetate-d3: Similar to ammonium-d4 acetate-d3 but with only the acetate group deuterated.
Ammonium-d4 nitrate: Another deuterium-labeled ammonium salt, used in similar applications.
Sodium 2-hydroxyethoxy-d4 acetate-d2: A deuterium-labeled sodium salt with different chemical properties.
Uniqueness
tetradeuterioazanium;2,2,2-trideuterioacetate is unique due to the complete deuteration of both the ammonium and acetate groups, providing distinct isotopic labeling that is valuable in specific analytical and experimental contexts. This complete deuteration allows for more precise tracking and analysis compared to partially deuterated compounds.
Properties
Molecular Formula |
C2H7NO2 |
---|---|
Molecular Weight |
84.13 g/mol |
IUPAC Name |
tetradeuterioazanium;2,2,2-trideuterioacetate |
InChI |
InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i1D3;/hD4 |
InChI Key |
USFZMSVCRYTOJT-KYWLLVRESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)[O-].[2H][N+]([2H])([2H])[2H] |
Canonical SMILES |
CC(=O)[O-].[NH4+] |
Origin of Product |
United States |
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